N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects or interact with bacterial cell membranes to exhibit antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ethoxy and morpholino substituents enhance its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S.ClH/c1-3-28-15-4-5-16-18(14-15)29-20(22-16)25(9-8-24-10-12-27-13-11-24)19(26)17-6-7-21-23(17)2;/h4-7,14H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONBFLDZYNHIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=NN4C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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